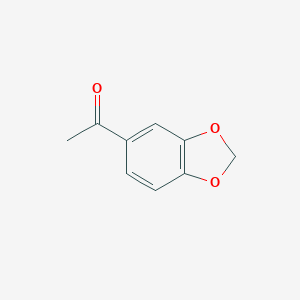

3',4'-(Methylenedioxy)acetophenone

Overview

Description

3’,4’-(Methylenedioxy)acetophenone: is an organic compound with the molecular formula C9H8O3 . It is a member of the benzodioxole family and is characterized by a methylenedioxy group attached to an acetophenone core. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Piperonylic Acid: One method involves the reaction of piperonylic acid with acetic acid vapors at high temperatures over a catalyst such as thoria.

From Alpha-Methylpiperonylic Acid: Another method involves the oxidation of alpha-methylpiperonylic acid.

Industrial Production Methods: The industrial production of 3’,4’-(Methylenedioxy)acetophenone typically involves the use of readily available raw materials and mild reaction conditions. For example, the oxidation of 3’,4’-(Methylenedioxy)acetophenone using hydrogen peroxide in a toluene and formic acid solution is a common method .

Chemical Reactions Analysis

Types of Reactions:

Reduction: It can be reduced to form corresponding alcohols or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of toluene and formic acid.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: 3’,4’-(Methylenedioxy)phenol.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Intermediate

3',4'-(Methylenedioxy)acetophenone is recognized as a crucial intermediate in synthesizing various pharmaceutical compounds. Notably, it is used to produce N-ethyl-1-(3,4-methylenedioxyphenyl)ethylamine, which has applications in treating neurological disorders and other medical conditions .

Synthesis of Antimicrobial Agents

Research indicates that this compound can be utilized in synthesizing new classes of sulfonamide antibacterial and anti-inflammatory drugs. Its unique structural features allow for modifications that enhance biological activity against pathogens .

Natural Product Research

Isolated from the Rutaceae family, specifically Ruta angustifolia, this compound exhibits potential biological activities. Its application in natural product research underscores its importance in exploring plant-derived compounds for therapeutic uses .

Material Science

Due to its methylenedioxy and acetophenone moieties, this compound is being investigated for developing new materials with desirable properties, such as enhanced stability and reactivity. This includes potential applications in polymers and coatings.

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in the International Journal of Pharmaceutical Sciences and Research detailed the synthesis of novel antimicrobial agents using this compound as a precursor. The research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, highlighting its potential in drug development .

Case Study 2: Oxidation Reactions

In another investigation focused on oxidation reactions, researchers utilized this compound to synthesize 3,4-methylenedioxyphenol via a controlled oxidation process using hydrogen peroxide. The results indicated high yields and purity, confirming the compound's utility as a starting material for further chemical transformations .

Comparative Analysis Table

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Methylenedioxy ketone | Contains both methylene dioxole and acetophenone moieties |

| Piperonal | Methylenedioxy aldehyde | More reactive due to aldehyde; used primarily in fragrances |

| Benzodioxole derivatives | Aromatic compounds | Often exhibit psychoactive properties |

| Acetophenone | Simple aromatic ketone | Lacks methylene dioxole; widely used in organic synthesis |

Mechanism of Action

The mechanism of action of 3’,4’-(Methylenedioxy)acetophenone involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The methylenedioxy group can participate in electron-donating and electron-withdrawing interactions, influencing the reactivity of the acetophenone core. This allows the compound to engage in a wide range of chemical reactions, targeting different molecular pathways depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

- 3’,4’-(Dimethoxy)acetophenone

- Piperonal

- 4’-Methoxyacetophenone

- 4’-Trifluoromethylacetophenone

Comparison:

- 3’,4’-(Methylenedioxy)acetophenone is unique due to the presence of the methylenedioxy group, which imparts distinct electronic properties compared to methoxy or other substituents.

- 3’,4’-(Dimethoxy)acetophenone has two methoxy groups instead of a methylenedioxy group, affecting its reactivity and applications.

- Piperonal is structurally similar but lacks the acetophenone moiety, leading to different chemical behavior and uses.

- 4’-Methoxyacetophenone and 4’-Trifluoromethylacetophenone have different substituents on the acetophenone core, resulting in variations in their chemical properties and applications .

Biological Activity

3',4'-(Methylenedioxy)acetophenone (3,4-MDA) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activities, including anticancer effects, antimicrobial properties, and mechanisms of action, supported by data tables and case studies.

- IUPAC Name : 1-(3,4-methylenedioxyphenyl)ethanone

- Molecular Formula : C₉H₈O₃

- Molecular Weight : 164.16 g/mol

- CAS Number : 3162-29-6

- Melting Point : 85–89 °C

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by Biosynth demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 15.0 | Inhibition of NF-kB signaling pathway |

| A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |

The anticancer activity is attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and survival.

Antimicrobial Properties

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. A study published in the Journal of Medicinal Chemistry reported its efficacy against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound's antimicrobial activity is believed to stem from its ability to disrupt microbial cell membranes and interfere with metabolic processes.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest, particularly in the G1 phase, preventing cancer cells from proliferating.

- Antimicrobial Action : The disruption of microbial membranes and inhibition of essential enzymes contribute to its antimicrobial efficacy.

Case Studies

- Breast Cancer Study :

- Researchers at a prominent university investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent inhibition of cell growth and increased apoptosis markers after treatment with the compound.

- Antimicrobial Efficacy :

- A clinical study assessed the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings indicated that it could serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3',4'-(Methylenedioxy)acetophenone, and how are reaction conditions optimized?

The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, a modified protocol using controlled pH (3–6) and copper sulfate as a catalyst can enhance yield . Post-synthesis purification often employs steam distillation and benzene extraction, followed by reduced-pressure rectification. Optimization requires adjusting pH, temperature (e.g., 60–80°C), and catalyst loading to mitigate side reactions like over-oxidation.

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Key techniques include:

- NMR : To confirm the methylenedioxy bridge (δ 5.9–6.1 ppm for O-CH₂-O) and acetophenone carbonyl (δ 2.6 ppm for CH₃CO) .

- HPLC : For purity assessment, using C18 columns with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- GC-MS : To identify volatile impurities, with retention times calibrated against standards .

Q. What are the primary research applications of this compound in life sciences?

It serves as:

- A precursor in synthesizing bioactive molecules (e.g., antiandrogens) .

- A probe in proteomics to study protein-ligand interactions due to its electron-deficient aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., in supercritical CO₂) arise from variations in pressure (10–30 MPa) and temperature (40–60°C). The Del Valle and Aguilera equation correlates experimental data with <1% error when incorporating binary interaction parameters . Validate using Peng-Robinson EoS models with Joback/Lee-Kesler methods for critical properties .

Q. What strategies improve the compound’s stability during long-term storage?

Degradation studies recommend:

- Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation of the methylenedioxy group .

- Stabilizers : Adding 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated decomposition .

Q. How does this compound interact with androgen receptors in prostate cancer models?

In LNCaP cells, it downregulates AR (androgen receptor) and PSA expression at IC₅₀ ~4,430 µM via competitive binding, validated by:

- Western blotting : Using anti-AR (1:1000 dilution) and anti-PSA antibodies (1:2000) .

- MTT assays : Dose-dependent inhibition (500–2,000 µM) compared to enzalutamide .

Q. Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Focus on modifying:

- Electron-withdrawing groups : Introduce halogens (F, Cl) at the 2' position to enhance electrophilicity .

- Methoxy substitutions : Compare 3',5'-dimethoxy analogs (e.g., acetosyringone) to assess steric effects on binding . Table 1 : SAR parameters for common derivatives.

| Derivative | Substituents | IC₅₀ (µM) | Target Activity |

|---|---|---|---|

| Parent compound | None | 4,430 | AR inhibition |

| 3',5'-Dimethoxy | OCH₃ at 3',5' | 2,100 | Enhanced solubility |

| 2'-Chloro | Cl at 2' | 3,800 | Improved selectivity |

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify reactive sites:

- The carbonyl carbon (Mulliken charge: +0.35) and para positions on the benzene ring are electrophilic hotspots .

- Transition state modeling (Gaussian 09) confirms activation energies for SN2 reactions with amines .

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHMKWXYXFBWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185502 | |

| Record name | 5-Acetyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3162-29-6 | |

| Record name | 5-Acetyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3162-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetopiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3162-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Acetyl-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzodioxol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JG2OH2M57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.